methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

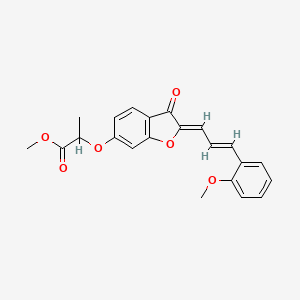

Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a complex stereochemical architecture. Its core structure comprises a benzofuran scaffold substituted with a (Z)-configured benzylidene group and an (E)-3-(2-methoxyphenyl)allylidene moiety. The methyl propanoate ester at the 6-position enhances solubility and bioavailability, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-14(22(24)26-3)27-16-11-12-17-20(13-16)28-19(21(17)23)10-6-8-15-7-4-5-9-18(15)25-2/h4-14H,1-3H3/b8-6+,19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMCGWKIDDDTMY-YZFGBBDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core and is characterized by the following molecular structure:

- Molecular Formula : C18H18O5

- Molecular Weight : Approximately 306.33 g/mol

This structure contributes to its unique biological activities, which include antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities . A study demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.

The compound's mechanism of action appears to involve:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes associated with microbial growth.

- Disruption of Membrane Integrity : The compound may disrupt the integrity of microbial cell membranes, leading to cell death.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-benzylideneacetate | Benzylidene group | Simpler structure without benzofuran |

| Methyl 4-hydroxybenzoate | Hydroxy group on benzene | Lacks complex heterocyclic structure |

| Methyl 3-(4-hydroxyphenyl)propanoate | Propanoate chain | Different functional groups affecting activity |

Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)propanoate stands out due to its unique benzofuran framework and multifaceted biological activities not observed in simpler analogs.

In Vitro Studies

In vitro studies have highlighted the compound's potential in inhibiting specific pathways involved in disease processes. For instance, it was tested against various cancer cell lines, showing promise as a cytotoxic agent . The results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells without significantly affecting normal cells .

Kinetic Studies

Kinetic studies using Lineweaver–Burk plots have demonstrated that methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)propanoate inhibits mushroom tyrosinase activity. This suggests its potential use in skin whitening products by inhibiting melanin production .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit significant anticancer properties. For instance, hybrids of curcumin and piperlongumine have shown multitarget profiles that enhance their efficacy against various cancer cell lines. These compounds can induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Studies have highlighted similar compounds that demonstrate inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer’s disease. The dual inhibition strategy offers a promising therapeutic approach for neurodegenerative disorders .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymeric materials. Its reactive ester functionality allows for incorporation into polymer backbones or as a cross-linking agent, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of biodegradable polymers for environmental sustainability .

Biochemical Applications

Enzyme Inhibition Studies

The compound's structural motifs make it a candidate for enzyme inhibition studies. For example, its ability to interact with specific enzymes could be explored to develop inhibitors for therapeutic applications. The design of enzyme inhibitors based on similar compounds has been successful in targeting various biochemical pathways associated with diseases .

Case Studies

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester and propanoate groups are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis (saponification) converts the ester to a carboxylate salt, which can be acidified to yield the corresponding carboxylic acid .

-

Acidic hydrolysis typically results in the formation of carboxylic acids and methanol .

Transesterification with alcohols (e.g., ethanol) under acidic or basic catalysis can replace the methyl group with other alkyl chains .

Reactivity of the Conjugated System

The (Z)-allylidene and (E)-propenoate moieties form a conjugated π-system, enabling cycloaddition and electrophilic addition reactions:

-

Diels-Alder Reactions : The dienophilic oxo group in the benzofuran core may participate in [4+2] cycloadditions with dienes .

-

Michael Additions : Nucleophiles (e.g., amines, thiols) can add to the α,β-unsaturated ketone system .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Diels-Alder | Thermal or Lewis acid catalysis | Cyclopentadiene, AlCl₃ | Bicyclic adducts |

| Michael Addition | Polar aprotic solvent | Ethylenediamine | β-Amino ketone derivatives |

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich nature directs electrophilic substitution to the 5-position (para to the oxygen atom). The methoxy group on the phenyl ring further activates the aromatic system .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitrobenzofuran derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | X⁺ (X = Cl, Br) | 5-Halobenzofuran derivative |

Redox Reactions

The oxo group in the benzofuran core can undergo reduction:

-

Catalytic Hydrogenation : Using H₂/Pd-C reduces the ketone to a secondary alcohol .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the benzofuran ring .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Reduction | H₂, Pd-C, ethanol | Hydrogen gas | 3-Hydroxy-2,3-dihydrobenzofuran derivative |

| Oxidation | Acidic KMnO₄, heat | KMnO₄, H⁺ | Cleaved aromatic acids |

Coordination Chemistry

The oxo and ester groups may act as ligands for metal ions. For example:

-

Ruthenium Complexation : Analogous benzofuran derivatives form stable complexes with Ru(II), enabling applications in catalysis or photochemistry .

| Metal Ion | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| Ru(II) | Oxo, ester oxygen | Octahedral | Catalytic oxidation |

Demethylation of Methoxy Groups

Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group on the phenyl ring can be demethylated to a hydroxyl group .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Demethylation | HBr, acetic acid, reflux | HBr | Hydroxyphenyl derivative |

Key Structural Influences on Reactivity

-

Benzofuran Core : Enhances aromatic stability but allows electrophilic substitution at activated positions.

-

Conjugated Enone System : Facilitates cycloadditions and nucleophilic attacks.

-

Ester Groups : Provide sites for hydrolysis and transesterification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzofuran-3-one core with several derivatives, differing primarily in substituents and stereochemistry. Key structural variations among analogs include:

Physicochemical Properties

- Solubility : Methyl esters (logP ~3.8, ) are more lipophilic than carbamates (logP ~2.5 for 9k) but less than halogenated analogs (logP ~4.2 for 5b) .

- Stereochemical Sensitivity : The (Z)-configuration in the target compound and 5a/5b is critical for maintaining planar geometry, facilitating tubulin binding .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of substituted benzofuran precursors with methoxyphenyl allylidene groups and esterification. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C for condensation, 0–5°C for esterification) to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., DIPEA) to accelerate condensation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity products .

Q. Which analytical techniques are essential for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify Z/E configurations via coupling constants and NOESY for spatial proximity analysis .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .

- HPLC : Monitor reaction progress and assess purity (>95% for biological testing) .

Q. How is the preliminary biological activity of this compound evaluated in academic research?

- Methodological Answer :

- In vitro assays : Anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cell lines), or antioxidant (DPPH radical scavenging) activities are tested .

- Dose-response curves : IC₅₀ values calculated to compare potency with reference compounds (e.g., indomethacin for COX-2) .

- Control experiments : Include structurally similar analogs (e.g., benzofuran derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3-methoxy vs. 2,5-dimethoxy) or ester groups (methyl vs. ethyl propanoate) .

- Electronic effects : Compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .

- Biological testing : Use standardized assays (e.g., IC₅₀ in cancer cells) to rank substituent contributions. For example:

| Substituent Position | IC₅₀ (μM) | logP |

|---|---|---|

| 2-Methoxy | 12.3 | 2.8 |

| 3,4-Dimethoxy | 8.7 | 3.1 |

| 2-Chloro | 24.5 | 3.5 |

| Data adapted from analogs in and . |

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?

- Methodological Answer :

- NOESY analysis : Detect through-space interactions (e.g., allylidene proton to benzofuran ring protons) to confirm Z/E configurations .

- Computational modeling : Compare DFT-optimized structures with experimental NMR shifts to validate assignments .

- Crystallographic redundancy : Analyze multiple crystal forms to rule out packing artifacts .

Q. What experimental strategies are used to elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., COX-2, EGFR kinase) using software like AutoDock Vina. Focus on interactions with catalytic residues (e.g., hydrogen bonding with Arg120 in COX-2) .

- Kinetic assays : Measure enzyme inhibition kinetics (e.g., kᵢₙₕᵢ and Kᵢ values) using fluorogenic substrates .

- Mutagenesis studies : Engineer target proteins with alanine substitutions to identify critical binding residues .

Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (via LC-MS) to explain efficacy gaps .

- Animal models : Compare results in murine inflammation (e.g., carrageenan-induced paw edema) vs. xenograft tumor models .

- Assay standardization : Replicate in vitro conditions (e.g., serum-free media, hypoxia) to mimic in vivo microenvironments .

Q. What methodologies are employed to study the impact of ester group modifications (e.g., methyl to cyclohexyl) on pharmacokinetics?

- Methodological Answer :

- Synthetic diversification : Replace methyl ester with bulkier groups (e.g., cyclohexyl, benzyl) via nucleophilic acyl substitution .

- ADME assays :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

- In vivo PK : Administer analogs to rodents, collect plasma samples, and calculate AUC and Cmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.